![molecular formula C20H17BrN4O2S B4617876 N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)
N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that generally start with the formation of core structures followed by functional group modifications. For instance, the synthesis of related triazole and thiazol derivatives often employs reactions such as the condensation of triazoles with chloroacetamides in the presence of solvents like PEG-400, which offers advantages like good yields and environmental friendliness (Wang Sheng-qing, 2010). Such methods highlight the importance of selecting optimal reaction conditions and catalysts to achieve the desired chemical structures efficiently.
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the one can be elucidated using techniques such as IR, NMR, and elemental analysis. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to a comprehensive understanding of the compound's chemical nature. For example, FT-IR, NMR, and computational studies offer valuable data on vibrational frequencies, molecular geometry, and electronic properties, facilitating the prediction of chemical behavior and interactions (J. Bhagyasree et al., 2013).
Chemical Reactions and Properties
Compounds of this nature typically undergo various chemical reactions, including cyclization, acylation, and substitution, to introduce or modify functional groups. The reactivity can be influenced by the presence of specific substituents, such as bromo groups or methyl groups, which can affect the electron density and steric hindrance around reactive centers. Studies on related compounds have demonstrated diverse reactivities, leading to the synthesis of a wide range of derivatives with potentially different chemical and physical properties (Y. Ostapiuk et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science. For example, the crystal structure analysis provides information on the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the compound's stability and reactivity (Xue et al., 2008).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental aspects of a compound's chemical profile. These properties are influenced by the molecular structure and the nature of functional groups present in the compound. For instance, the presence of a bromobenzofuran moiety can significantly impact the compound's electronic properties and reactivity patterns, potentially leading to unique chemical behaviors and applications (Hong Dae Choi et al., 2008).
properties
IUPAC Name |
N-benzyl-2-[[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-25-19(17-10-14-9-15(21)7-8-16(14)27-17)23-24-20(25)28-12-18(26)22-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMBAWLXCFZVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(O3)C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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